1,4-Dibromo-1,1,2,2-tetrafluorobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

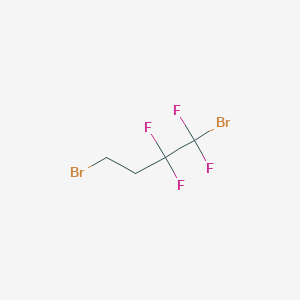

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-1,1,2,2-tetrafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2F4/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCDEYFCNWSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066388 | |

| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18599-20-7 | |

| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18599-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-1,1,2,2-tetrafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane

CAS Number: 18599-20-7

This technical guide provides a comprehensive overview of 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document compiles available data on its chemical and physical properties, spectroscopic information, and potential applications, with a focus on its role as a fluorinated building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a valuable reagent in organic synthesis, particularly for the introduction of a tetrafluorinated four-carbon unit into molecular structures. The presence of both bromine and fluorine atoms imparts unique reactivity and properties to the molecule.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 18599-20-7 | [1][2] |

| Molecular Formula | C4H4Br2F4 | [3] |

| Molecular Weight | 287.88 g/mol | [3] |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Density | Not specified in available literature | |

| Refractive Index | Not specified in available literature |

Spectroscopic Data

Table 2: Available Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| Gas Chromatography | Retention Index (DB-1 column): 823.9 | [4] |

Note: A detailed analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data would be invaluable for the unambiguous identification and quality control of this compound. However, such data is not widely published.

Synthesis and Reactivity

The reactivity of this compound is dictated by the two carbon-bromine bonds. These bonds are susceptible to nucleophilic substitution, making the compound a useful alkylating agent for introducing the -CH2CF2CF2CH2- moiety.

Role in Drug Development and Medicinal Chemistry

Fluorinated organic molecules are of significant interest in drug discovery and development. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets[7][8][9].

While specific applications of this compound in drug development are not extensively documented, its structure suggests its potential as a fluorinated building block . It can be used to synthesize more complex molecules where the tetrafluorobutane linker can impart desirable properties. For instance, the increased metabolic stability of the C-F bond compared to a C-H bond can prevent unwanted metabolism at that position in a drug candidate.

The bifunctional nature of this compound allows for its use in creating cyclic structures or for linking two different molecular fragments, a common strategy in the design of novel therapeutic agents[10].

Experimental Workflows and Conceptual Diagrams

The following diagrams illustrate a conceptual workflow for the synthesis and characterization of a fluorinated organic compound and a general representation of how a fluorinated building block might be incorporated into a potential drug candidate.

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Caption: General strategy for incorporating a fluorinated building block into a potential drug candidate.

Conclusion and Future Directions

This compound, identified by CAS number 18599-20-7, is a potentially valuable fluorinated building block for organic synthesis and medicinal chemistry. While its fundamental properties are known, a significant gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and specific applications in drug development. Further research is warranted to fully elucidate its reactivity, develop robust synthetic methods, and explore its utility in the creation of novel therapeutic agents. The data and conceptual frameworks presented in this guide are intended to serve as a foundation for such future investigations.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:18599-20-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a fluorinated organic compound. The information herein is intended to support research and development activities by providing key data points, experimental methodologies, and a general characterization workflow.

Core Physicochemical Data

This compound is a halogenated alkane with the chemical formula C₄H₄Br₂F₄.[1][2][3][4] Its structure and properties make it a subject of interest in various chemical syntheses. The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 18599-20-7[4][5] |

| Molecular Formula | C₄H₄Br₂F₄[1][2][3][4] |

| Molecular Weight | 287.88 g/mol [1][2][3] |

| Density | 1.416 g/cm³[1] |

| Boiling Point | 72 °C[1] |

| Flash Point | 40.7 °C[1] |

| Vapor Pressure | 6.63 mmHg at 25°C[1] |

| Refractive Index | 1.416[1] |

| Storage | Sealed in dry, Room Temperature[6] |

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus and Materials:

-

Thiele tube or oil bath

-

Thermometer (-10 to 110°C)

-

Small test tube (e.g., sodium fusion tube)

-

Capillary tube (sealed at one end)

-

Liquid paraffin or other suitable heating oil

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small volume (2-3 mL) of the liquid sample is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath, making sure the heating oil level is above the sample level.

-

The apparatus is heated gently and evenly.[8]

-

As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles from the capillary's open end.[9]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density (Digital Density Meter)

Density is a fundamental physical property representing the mass per unit volume. Modern digital density meters, often utilizing an oscillating U-tube, provide a rapid and accurate means of measurement. The ASTM D4052 standard provides a comprehensive guide for this determination.[1][10]

Apparatus and Materials:

-

Digital Density Meter with an oscillating U-tube

-

Syringe or automated sampler for sample injection

-

Sample of this compound

-

Cleaning solvents (e.g., acetone, ethanol)

-

Dry air or nitrogen for drying the U-tube

Procedure:

-

The digital density meter is calibrated according to the manufacturer's instructions, typically using dry air and a standard of known density (e.g., deionized water).

-

The oscillating U-tube is cleaned with appropriate solvents and dried completely.

-

A small, bubble-free volume of the liquid sample (typically around 0.7 mL) is introduced into the U-tube.[2]

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[5]

-

This frequency change is used in conjunction with calibration data to calculate and display the density of the sample.[2][5]

-

The measurement is typically performed at a controlled temperature, as density is temperature-dependent.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus and Materials:

-

Abbe Refractometer

-

Monochromatic light source (often a filtered white light source corresponding to the sodium D-line)

-

Dropper or pipette

-

Sample of this compound

-

Cleaning tissues and a suitable solvent (e.g., isopropanol)

Procedure:

-

The prism of the Abbe refractometer is cleaned and dried carefully.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.[4]

-

The illuminating prism is closed and locked, spreading the liquid into a thin, uniform layer.[4]

-

While looking through the eyepiece, the handwheel is adjusted to bring the boundary line between the light and dark regions into the field of view.

-

The compensator knob is adjusted to eliminate any color dispersion and sharpen the boundary line.

-

The refractometer scale is adjusted to center the sharp boundary line on the crosshairs of the eyepiece.[11]

-

The refractive index is then read directly from the instrument's scale.[11]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like this compound. This process ensures a systematic evaluation from initial synthesis or acquisition to the determination of key physical and chemical properties.

References

- 1. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 2. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 3. matestlabs.com [matestlabs.com]

- 4. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. jove.com [jove.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

An In-depth Technical Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Information

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated alkane. Its molecular structure consists of a four-carbon butane backbone with bromine atoms at positions 1 and 4, and four fluorine atoms distributed at positions 1 and 2.

The molecular weight of this compound is a critical parameter for a range of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis. Multiple sources confirm the molecular weight to be approximately 287.88 g/mol .[1][2][3]

A summary of its key identifiers and molecular properties is presented in the table below.

| Property | Value |

| Molecular Formula | C4H4Br2F4 |

| Molecular Weight | 287.88 g/mol |

| CAS Number | 18599-20-7 |

| Appearance | White or almost colorless liquid |

| Purity (typical) | 99.3% |

Physicochemical Data

Understanding the physicochemical properties of this compound is essential for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments. The following table summarizes the available data.

| Property | Value |

| Boiling Point | 72 °C |

| Density | 1.416 g/mL |

| Refractive Index | 1.416 |

| Flash Point | 40.7 °C |

| Vapor Pressure | 6.63 mmHg at 25 °C |

Analytical Data

Gas Chromatography

A known analytical method for this compound is gas chromatography (GC). The following table outlines the parameters for a published GC method.

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | DB-1 |

| Retention Index (I) | 823.9 |

| Reference | Sun and Stremple, 2003 |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. The synthesis of structurally similar compounds, such as 1,4-dibromobutane, typically involves the bromination of a suitable precursor like 1,4-butanediol or the ring-opening of tetrahydrofuran.[4] However, the introduction of the tetrafluoro moiety in the target molecule necessitates a more specialized synthetic approach, for which specific procedural details are not available at the time of this publication.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no available information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. The toxicological profiles of fluorinated hydrocarbons are an area of active research, with effects often being structure-dependent.[5][6][7] General studies on fluorinated compounds suggest that their biological effects can be influenced by factors such as the degree and position of halogenation.[1] However, without specific studies on this compound, no definitive statements on its biological role or potential applications in drug development can be made.

Due to the lack of information on its interaction with biological systems, no signaling pathway diagrams can be provided.

Safety and Handling

Given the limited specific safety data for this compound, it is prudent to handle this compound with the precautions typically applied to halogenated hydrocarbons.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It may be light-sensitive.[8]

-

In case of contact:

-

Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Skin: Wash off with soap and plenty of water. Consult a physician.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Logical Relationship of Available Data

The following diagram illustrates the logical flow of information presented in this guide, from the fundamental molecular properties to the practical considerations for its use in a research setting.

Caption: Logical workflow from core properties to application considerations.

References

- 1. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 18599-20-7 [amp.chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. exsyncorp.com [exsyncorp.com]

- 5. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical toxicology of fluorinated inhalation anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound, CasNo.18599-20-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic route for 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon with potential applications in organic synthesis and as a building block for novel pharmaceutical and material science compounds. Due to the limited availability of direct synthesis methods in the published literature, this document outlines a theoretically sound and practical approach based on established chemical principles.

Proposed Synthesis Route: Anti-Markovnikov Hydrobromination

The most plausible and efficient synthesis of this compound involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 4-Bromo-3,3,4,4-tetrafluoro-1-butene . This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, which dictates the regioselectivity of the HBr addition, leading to the bromine atom adding to the terminal carbon of the alkene.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Data

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C₄H₃BrF₄ | 206.96 | 79-80 | - | - |

| This compound | C₄H₄Br₂F₄ | 287.88 | 72 | 1.416 | 1.416 |

Note: Data for the starting material is limited. The boiling point for the product appears lower than the starting material, which may be due to differences in reporting conditions (e.g., pressure).

Table 2: Spectroscopic Data for this compound

| Data Type | Observed Data |

| ¹H NMR (399.65 MHz, CDCl₃) | A complex multiplet is expected for the -CH₂-CH₂- protons due to coupling with adjacent protons and fluorine atoms. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected around m/z 286, 288, 290 (due to bromine isotopes). |

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the anti-Markovnikov hydrobromination of alkenes, adapted for the specific substrate.

Materials:

-

4-Bromo-3,3,4,4-tetrafluoro-1-butene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (as radical initiator)

-

Anhydrous solvent (e.g., hexane, toluene, or carbon tetrachloride)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Purification apparatus (distillation or chromatography setup)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (or dropping funnel) is assembled. The system is flushed with an inert gas (nitrogen or argon).

-

Charging the Flask: The flask is charged with 4-Bromo-3,3,4,4-tetrafluoro-1-butene and the anhydrous solvent.

-

Initiator Addition: A catalytic amount of the radical initiator (e.g., AIBN, typically 1-5 mol%) is added to the flask.

-

HBr Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a suitable solvent is added dropwise. The reaction is typically carried out at a controlled temperature, which may range from 0°C to the reflux temperature of the solvent, depending on the chosen initiator.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess HBr is removed by purging with an inert gas or by washing with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Free Radical Mechanism

The anti-Markovnikov addition of HBr proceeds through a well-established free-radical chain reaction mechanism.

-

Initiation: The radical initiator decomposes upon heating or UV irradiation to form initial radicals. These radicals then react with HBr to generate a bromine radical (Br•).

-

Propagation:

-

The bromine radical adds to the less substituted carbon of the double bond in 4-Bromo-3,3,4,4-tetrafluoro-1-butene. This regioselectivity is due to the formation of the more stable secondary radical on the adjacent carbon.

-

The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the desired product and regenerating a bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

Mechanism Diagram:

Caption: Free-radical mechanism for anti-Markovnikov addition of HBr.

Safety Considerations

-

Hydrogen Bromide: is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Organic Peroxides: can be explosive when heated or subjected to shock. They should be handled with care and stored according to safety guidelines.

-

Solvents: The solvents used may be flammable and/or toxic. Appropriate safety precautions should be taken.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. Researchers should adapt and optimize the proposed experimental protocol based on available laboratory equipment and safety procedures.

An In-depth Technical Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, proposed synthesis, spectroscopic profile, and potential applications of 1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS No. 18599-20-7). This bifunctional organofluorine compound serves as a potentially valuable, albeit specialized, building block in synthetic and medicinal chemistry. Due to its specific substitution pattern, published experimental data is limited; therefore, this guide combines available data with theoretically derived information to serve as a robust resource for research and development.

Chemical Identity and Physicochemical Properties

This compound is a halogenated alkane characterized by a four-carbon chain with two bromine atoms at the terminal positions (1 and 4) and four fluorine atoms vicinal to one of the bromine-bearing carbons (positions 1 and 2). Its chemical structure is BrCF₂CF₂CH₂CH₂Br.

Structural Formula:

The structural formula is:

This structure is achiral.[1][2] The molecule possesses two distinct methylene groups (-CH₂-) and a perfluorinated ethyl segment (-CF₂CF₂-), making it a bifunctional electrophile with differentiated reactivity at its two ends.

Data Presentation: Physicochemical Properties

All available quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [NIST] |

| CAS Number | 18599-20-7 | [2][3][4] |

| Molecular Formula | C₄H₄Br₂F₄ | [1][2] |

| Molecular Weight | 287.88 g/mol | [1][2] |

| Boiling Point | 72 °C | [3] |

| Density | 1.416 g/cm³ | [3] |

| Refractive Index | 1.416 | [3] |

| SMILES | C(CBr)C(F)(F)C(F)(F)Br | [1][2] |

| InChI | InChI=1S/C4H4Br2F4/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | [1][2] |

| InChIKey | ASHCDEYFCNWSTR-UHFFFAOYSA-N | [1][2] |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The proposed pathway involves the free-radical bromination of a suitable precursor, 1,1,2,2-tetrafluorobutane, using N-Bromosuccinimide (NBS) and a radical initiator.

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Objective: To synthesize this compound via free-radical bromination of 1,1,2,2-tetrafluorobutane.

Materials:

-

1,1,2,2-tetrafluorobutane (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate solution (10% aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,1,2,2-tetrafluorobutane (1.0 eq) and anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 eq) and AIBN (0.05 eq) to the flask.

-

Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide at the surface.

-

Maintain reflux for 4-6 hours or until Gas Chromatography (GC) analysis indicates the consumption of the starting material and intermediate monobrominated species.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data and Characterization

While a full, published set of spectra is not available, the structure of the molecule allows for a reliable prediction of its key spectroscopic features, which are essential for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct multiplets corresponding to the two non-equivalent methylene groups (-CH₂-).

-

-CF₂-CH₂- (C3-H): This proton signal will be downfield due to the influence of the adjacent electron-withdrawing difluoromethylene group. It is expected to appear as a triplet of triplets due to coupling with the C2-fluorines (³JHF) and the C4-protons (³JHH).

-

-CH₂-Br (C4-H): This proton signal will also be downfield due to the adjacent bromine atom. It is expected to appear as a triplet, coupling with the C3-protons (³JHH).

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will exhibit four unique signals. The carbons attached to fluorine will show characteristic large one-bond C-F coupling constants (¹JCF).

-

-CF₂Br (C1): Expected to be a triplet with a large ¹JCF coupling constant (typically 250-300 Hz).

-

-CF₂- (C2): Expected to be a triplet with a large ¹JCF coupling constant.

-

-CH₂- (C3): This signal will be split into a triplet by the two adjacent C2-fluorines (²JCF).

-

-CH₂Br (C4): Expected to be a singlet in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides clear diagnostic signals for fluorinated compounds.[5] For this molecule, two distinct fluorine environments are present.

-

Br-CF₂- (C1-F): This signal is expected to show coupling to the other fluorine group (³JFF) and potentially to the C3-protons (³JHF).

-

-CF₂-CH₂- (C2-F): This signal will appear as a triplet due to coupling with the adjacent C3-protons (³JHF) and will also show coupling to the C1-fluorines (³JFF).

Mass Spectrometry

The mass spectrum will be characterized by a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][6][7]

-

Molecular Ion Peak (M⁺): A cluster of peaks will be observed for the molecular ion. The pattern will be M, M+2, and M+4 in an approximate intensity ratio of 1:2:1, corresponding to the combinations of (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), and (⁸¹Br, ⁸¹Br), respectively.[3][6]

-

Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (•Br), leading to a [M-Br]⁺ fragment, which would still exhibit the isotopic signature of one bromine atom (M', M'+2 peaks in a 1:1 ratio). Cleavage of the C-C bonds is also expected.

Applications in Research and Drug Development

While specific, documented applications of this compound in drug synthesis are not widely reported, its structure suggests significant potential as a versatile building block for several reasons:

-

Bifunctional Linker: It can act as a four-carbon linker to connect two different molecular fragments. The differential reactivity of the C-Br bond at the fluorinated end versus the non-fluorinated end could allow for sequential, selective reactions.

-

Introduction of a Fluorinated Moiety: The -CF₂CF₂- unit is a bioisostere for an ethyl or ether linkage. Incorporating this stable, lipophilic, and metabolically robust group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound.[8] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

-

Precursor to Novel Scaffolds: As a di-electrophile, it can be used in cyclization reactions with di-nucleophiles to form novel fluorinated heterocyclic systems, which are privileged structures in medicinal chemistry.

Its utility is noted in chemical catalogs and regulatory documents, indicating its availability and use as a research chemical.[9]

Safety and Handling

Hazard Identification:

-

This compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3][4]

-

First Aid (Skin): In case of skin contact, wash with plenty of soap and water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed. Recommended storage is at 2-8 °C.[3]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 18599-20-7 [amp.chemicalbook.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. GCMS Section 6.5 [people.whitman.edu]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. colorado.edu [colorado.edu]

- 9. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Safety and Handling of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS RN: 18599-20-7). The following sections detail the physical and chemical properties, potential hazards, handling and storage procedures, emergency protocols, and personal protective equipment recommendations. Adherence to these guidelines is crucial for the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C4H4Br2F4[1][2][3][4] |

| Molecular Weight | 287.88 g/mol [2][4] |

| Appearance | White or almost colorless liquid/solid[5] |

| Boiling Point | 72 °C[6] |

| Density | 1.416 g/cm³[1][6] |

| Refractive Index | 1.416[1][6] |

| Flash Point | 40.7 °C[1] |

| Vapor Pressure | 6.63 mmHg at 25 °C[1] |

| Storage Temperature | 2-8 °C[6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][8]

GHS Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Signal Word: Warning[8]

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid contact with skin and eyes.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Use non-sparking tools to prevent ignition sources.[8]

-

Wash hands thoroughly after handling.[8]

A general workflow for the safe handling of this compound is illustrated below.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials.[8]

-

Store locked up.[8]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken upon exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.

-

Specific Hazards: No specific data is available, but like other organic compounds, hazardous combustion products may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

In the case of a spill, a clear and logical response is necessary to ensure safety and minimize environmental contamination.

-

Personal Precautions: Avoid breathing vapors and contact with skin or eyes. Wear appropriate personal protective equipment.[8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or potential for splashing, consider impervious clothing.[8]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[8]

Toxicological and Ecological Information

-

Toxicological Information: This compound is known to cause skin, eye, and respiratory irritation.[1][8] There is limited data available on other toxicological effects.

-

Ecological Information: There is no data available on the ecotoxicity of this compound.[8] Avoid release into the environment.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow it to enter the sewer system.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. chembk.com [chembk.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, CasNo.18599-20-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 6. This compound | 18599-20-7 [amp.chemicalbook.com]

- 7. This compound CAS#: 18599-20-7 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide on the Solubility of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on physicochemical principles and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a halogenated alkane with the chemical formula C₄H₄Br₂F₄. Its structure, featuring both bromine and fluorine atoms, imparts specific properties that influence its solubility. The presence of the polar C-F and C-Br bonds, combined with the nonpolar hydrocarbon backbone, results in a molecule with moderate polarity. Understanding its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be used as a reagent, intermediate, or building block.

Expected Solubility Profile

The solubility of a substance is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] For this compound, the following solubility trends are anticipated:

-

Polar Aprotic Solvents: Due to its polar C-F and C-Br bonds, it is expected to be soluble in polar aprotic solvents such as acetone, ethyl acetate, and other ketones and esters. These solvents can engage in dipole-dipole interactions with the solute.

-

Nonpolar Solvents: The presence of the butyl chain and the relatively large, polarizable bromine atoms suggest that it will also be soluble in nonpolar and weakly polar solvents like hexane, toluene, and dichloromethane.[3] London dispersion forces will be the primary intermolecular interaction in these cases.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols (methanol, ethanol) is expected to be moderate. While the molecule can act as a hydrogen bond acceptor at its halogen atoms, it lacks the ability to donate hydrogen bonds. Its solubility in water is expected to be very low due to its significant nonpolar character.[3]

A structurally similar, non-fluorinated compound, 1,4-dibromobutane, is known to be soluble in common organic solvents and alcohols, and immiscible with water.[4] This supports the expectation of good solubility for its fluorinated counterpart in a range of organic media.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |

| Acetone | C₃H₆O | 5.1 | 25 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | |||

| Toluene | C₇H₈ | 2.4 | 25 | |||

| Hexane | C₆H₁₄ | 0.1 | 25 | |||

| Ethanol | C₂H₅OH | 4.3 | 25 | |||

| Methanol | CH₃OH | 5.1 | 25 | |||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | |||

| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | 25 |

Experimental Protocols for Solubility Determination

To facilitate the acquisition of precise solubility data, the following detailed experimental methodologies are provided. These protocols are general and can be adapted based on the specific laboratory equipment and conditions.

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure: [5]

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add the selected solvent in 0.2 mL increments, up to a total of 1 mL.

-

After each addition, cap the test tube and vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solute.

-

If the solute completely dissolves, it is considered "soluble." If a significant portion dissolves, it is "partially soluble." If no noticeable dissolution occurs, it is "insoluble."

This method provides a precise measure of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials with caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter and dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact volume transferred.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is completely removed, weigh the dish or vial containing the dry solute.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solute and the volume of the aliquot taken.

Visualizations

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound is currently sparse, its molecular structure suggests good solubility in a range of common organic solvents, particularly those with low to moderate polarity. The experimental protocols detailed in this guide provide a robust framework for researchers to determine precise solubility values, which are essential for the effective use of this compound in various scientific and industrial applications. The generation and publication of such data would be a valuable contribution to the chemical research community.

References

- 1. saltise.ca [saltise.ca]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Thermal Stability of 1,4-Dibromo-1,1,2,2-tetrafluorobutane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated alkane whose thermal stability is a critical parameter for its safe handling, storage, and application in various chemical syntheses. Understanding its behavior at elevated temperatures is essential to prevent unintended decomposition, which could lead to the formation of hazardous byproducts and compromise reaction integrity. This technical guide provides an overview of the currently available information on the thermal properties of this compound and outlines the standard methodologies used for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₄Br₂F₄ |

| Molecular Weight | 287.88 g/mol |

| Boiling Point | Not explicitly available |

| Density | Not explicitly available |

| Appearance | Colorless to light yellow liquid |

Thermal Stability Assessment: Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation.

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass percentage versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition) are recorded as peaks in the DSC thermogram.

Expected Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, the potential thermal decomposition pathways can be hypothesized based on the known chemistry of similar halogenated alkanes. The primary decomposition is likely to involve the cleavage of the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds, which are generally weaker than carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds.

A logical workflow for investigating the thermal decomposition of this compound is outlined below.

Navigating the Synthesis Landscape: A Technical Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane for Researchers

For researchers, scientists, and professionals in drug development, the sourcing and application of specialized chemical reagents are critical steps in the innovation pipeline. This in-depth technical guide provides a comprehensive overview of 1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS: 18599-20-7), a fluorinated building block with potential applications in organic synthesis and medicinal chemistry. This document outlines current supplier information, cost analysis, and a discussion of its potential synthetic utility, addressing a notable gap in detailed, publicly available experimental protocols.

Supply and Cost Analysis

The availability and cost of this compound can vary between suppliers. For ease of comparison, the following table summarizes publicly listed information from various chemical vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current and accurate pricing and availability for bulk quantities.

| Supplier | Purity | Quantity | Price (USD) |

| Sunway Pharm Ltd | 97% | 25g | $391.00[1] |

| Unnamed Supplier via ChemicalBook | - | - | $24.00 - $217.00/g[2] |

| Shanghai T&W Pharmaceutical Co., Ltd. | 99.3% | 2.5kg or 5kg | Price on request[3] |

| Synquest Labs | 97% | - | Price on request[4] |

| Santa Cruz Biotechnology | - | - | Price on request[3] |

| Fluoropharm | - | - | Price on request[5] |

| Alachem Co., Ltd. | - | - | Price on request[6] |

| Dayang Chem (Hangzhou) Co.,Ltd. | - | - | Price on request[7] |

A broader search on platforms like ChemicalBook reveals a multitude of other potential suppliers, primarily based in China, including Shanghai Daolian Reagent Co., Ltd., J & K SCIENTIFIC LTD., and Zhengzhou ALFA Chemical Co., Ltd[8].

Physicochemical Properties and Safety

This compound is a butane derivative with the molecular formula C4H4Br2F4 and a molecular weight of approximately 287.88 g/mol [1]. It is described as a white or almost colorless solid or liquid[3]. While detailed, peer-reviewed experimental protocols for this specific compound are scarce in the searched literature, safety data for similar compounds and general chemical safety principles should be strictly followed. Handling should be conducted in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Potential Applications in Drug Discovery and Organic Synthesis

The deuterated, non-fluorinated analog, 1,4-Dibromobutane-d8, is utilized in the synthesis of deuterated pharmaceutical intermediates to enhance pharmacokinetic profiles[9]. This suggests a parallel potential for the fluorinated version in creating novel fluorinated active pharmaceutical ingredients.

Hypothetical Experimental Workflow

Given the absence of specific experimental protocols in the reviewed literature, a hypothetical workflow is presented below to illustrate the potential application of this compound in a drug discovery context. This diagram outlines a general strategy for using a bifunctional linker to synthesize a library of compounds for biological screening.

Detailed Methodologies of Cited Experiments

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the use of this compound. The provided search results primarily consist of supplier listings, basic chemical properties, and information on analogous but distinct chemical entities. Therefore, it is not possible to provide detailed methodologies for key experiments involving this specific compound at this time. Researchers are encouraged to draw upon general principles of organic synthesis and the known reactivity of alkyl halides when designing their experimental procedures, and to conduct thorough safety assessments before commencing any new work.

References

- 1. This compound - CAS:18599-20-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound, CasNo.18599-20-7 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 18599-20-7 | 1100-B-21 | this compound | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 5. 18599-20-7 | this compound - Fluoropharm [fluoropharm.com]

- 6. 18599-20-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. echemi.com [echemi.com]

- 8. This compound | 18599-20-7 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Potential Research Areas for 1,4-Dibromo-1,1,2,2-tetrafluorobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated hydrocarbon with the chemical formula C4H4Br2F4.[1][2][3] Its structure, featuring a four-carbon chain with bromine atoms at the terminal positions and a tetrafluorinated core, suggests its potential as a versatile building block in various fields of chemical synthesis. The presence of both bromine and fluorine atoms imparts unique reactivity to the molecule, making it a compound of interest for the synthesis of novel fluorinated organic molecules. This guide explores potential research avenues for this compound, focusing on its synthesis, reactivity, and prospective applications in medicinal chemistry, materials science, and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing synthetic routes and ensuring safe handling.

| Property | Value | Reference |

| Molecular Formula | C4H4Br2F4 | [1][2][3] |

| Molecular Weight | 287.88 g/mol | [1][2] |

| CAS Number | 18599-20-7 | [3][4] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Not explicitly stated | |

| Density | Not explicitly stated |

Potential Research Areas and Synthetic Utility

The unique structural features of this compound open up several promising areas for research and application.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. This compound can serve as a valuable precursor for the synthesis of various fluorinated heterocycles.

Proposed Research:

-

Reaction with Dinucleophiles: Investigation of cyclization reactions with various dinucleophiles such as diamines, diols, and dithiols to form five, six, or seven-membered fluorinated heterocyclic rings. The reaction of amines with halogenoalkanes is a well-established method for forming C-N bonds.[5]

-

Synthesis of Novel Scaffolds: Exploration of multi-step synthetic routes starting from this compound to generate complex fluorinated heterocyclic systems with potential applications in drug discovery.

Fig. 1: General scheme for heterocycle synthesis.

Precursor for Fluorinated Polymers

Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. The bifunctional nature of this compound makes it a potential monomer or chain extender in the synthesis of novel fluorinated polymers. While patents describe the use of similar compounds like 4-bromo-3,3,4,4-tetrafluorobutene-1 in the production of curable fluoropolymers, the application of the saturated analogue remains an open area of research.[6]

Proposed Research:

-

Polycondensation Reactions: Investigation of polycondensation reactions with suitable comonomers to produce fluorinated polyesters, polyamides, or polyethers.

-

Chain Extension: Use as a chain extender for existing polymers to introduce fluorinated segments and modify their properties.

Fig. 2: Workflow for fluoropolymer synthesis.

Dehydrobromination and Subsequent Reactions

The dehydrobromination of dihaloalkanes is a fundamental reaction in organic synthesis to introduce unsaturation.[7] The reaction of the related compound, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, with a base leads to the formation of a double bond.[4][8] This suggests that this compound could undergo similar reactions to yield valuable unsaturated fluorinated intermediates.

Proposed Research:

-

Selective Dehydrobromination: Investigation of reaction conditions for selective mono- or di-dehydrobromination to synthesize fluorinated dienes or butynes.

-

Diels-Alder Reactions: Utilization of the resulting fluorinated dienes in Diels-Alder reactions to construct complex cyclic and polycyclic systems.

Formation of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for carbon-carbon bond formation.[9][10][11] The reaction of alkyl halides with metals like magnesium or lithium is a standard method for their preparation.[9]

Proposed Research:

-

Grignard Reagent Formation: Exploration of the reaction of this compound with magnesium to form the corresponding di-Grignard reagent. The reactivity of this reagent with various electrophiles could then be investigated.

-

Organolithium Reagent Synthesis: Investigation of the formation of the di-lithio derivative and its subsequent reactions.

Fig. 3: Formation and reaction of organometallics.

Experimental Protocols (Hypothetical)

While specific experimental protocols for this compound are scarce in the literature, the following hypothetical protocols are based on established methodologies for similar compounds.

Synthesis of a Fluorinated Tetrahydropyridazine

This protocol describes a potential synthesis of a fluorinated tetrahydropyridazine derivative via nucleophilic substitution.

Materials:

-

This compound

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Sodium carbonate

-

Standard glassware for reflux and workup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.

-

Add sodium carbonate (2.2 equivalents) to the solution.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Dehydrobromination to a Fluorinated Diene

This protocol outlines a possible procedure for the dehydrobromination of this compound.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by GC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by distillation.

Conclusion

This compound represents a promising yet underexplored building block in fluorine chemistry. Its bifunctional nature, combined with the presence of a fluorinated core, offers numerous possibilities for the synthesis of novel fluorinated heterocycles, polymers, and other valuable organic compounds. The proposed research areas and hypothetical experimental protocols provided in this guide aim to stimulate further investigation into the chemistry of this intriguing molecule, potentially leading to the development of new materials and therapeutics. Further research is warranted to fully elucidate its reactivity and unlock its synthetic potential.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1,4-Dibromobutane synthesis - chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 5. chemrevise.org [chemrevise.org]

- 6. EP0171290A2 - Improved fluoropolymer - Google Patents [patents.google.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

1,4-Dibromo-1,1,2,2-tetrafluorobutane: A Review of Its Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated alkane with the chemical formula C4H4Br2F4. Its structure, featuring a four-carbon chain with fluorine and bromine substituents, suggests its potential as a versatile building block in organic synthesis. The presence of two bromine atoms at the terminal positions provides reactive sites for nucleophilic substitution and the formation of new carbon-carbon and carbon-heteroatom bonds. The tetrafluoroethylidene moiety (-CF2-CF2-) is known to impart unique properties to molecules, such as increased thermal stability, lipophilicity, and metabolic resistance, making it an attractive synthon for the development of new materials, agrochemicals, and pharmaceuticals.

This technical guide provides a comprehensive review of the available literature on the applications of this compound, with a focus on its role as a precursor in the synthesis of novel chemical entities. Due to the limited specific data available in the public domain for this particular compound, this review also draws upon information from related fluorinated building blocks and the analogous non-fluorinated 1,4-dibromobutane to infer potential applications and reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 18599-20-7 | N/A |

| Molecular Formula | C4H4Br2F4 | N/A |

| Molecular Weight | 287.88 g/mol | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Appearance | Not available | N/A |

Synthesis of this compound

For the analogous non-fluorinated compound, 1,4-dibromobutane, a common synthetic method involves the ring-opening of tetrahydrofuran (THF) with hydrobromic acid. While this specific method is not directly applicable due to the stability of a potential fluorinated precursor, it highlights the general principle of converting a cyclic ether or a diol into a dibromoalkane.

Applications in Organic Synthesis

The primary utility of this compound is expected to be as a bifunctional electrophile, allowing for the introduction of a tetrafluorobutane linker into various molecular scaffolds.

Synthesis of Fluorinated Heterocycles

One of the most promising applications of this compound is in the synthesis of fluorinated heterocyclic compounds. By reacting with dinucleophiles, such as diamines, diols, or dithiols, it can be used to construct five-, six-, or seven-membered rings containing the -CH2CF2CF2CH2- moiety. The incorporation of this fluorinated linker can significantly impact the biological activity and physicochemical properties of the resulting heterocycles, making them attractive targets for medicinal and agrochemical research.

Logical Workflow for Heterocycle Synthesis

Caption: General workflow for the synthesis of fluorinated heterocycles.

Precursor for Fluorinated Polymers

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound could potentially serve as a monomer or a chain extender in the synthesis of novel fluorinated polymers. For instance, it could undergo polycondensation reactions with suitable comonomers to produce polyesters, polyamides, or polyethers containing the tetrafluorobutane unit in the polymer backbone. The properties of these polymers would be influenced by the presence of the fluorinated segment.

Experimental Workflow for Polymer Synthesis

Caption: General workflow for fluorinated polymer synthesis.

Building Block in Medicinal and Agrochemical Chemistry

The introduction of fluorinated moieties is a common strategy in drug and pesticide design to enhance efficacy and metabolic stability. The tetrafluorobutane linker can be incorporated into bioactive molecules to modulate their lipophilicity and binding affinity to biological targets. As a bifunctional alkylating agent, this compound could be used to connect two molecular fragments or to introduce a flexible, fluorinated chain.

Reactions of this compound

The reactivity of this compound is dominated by the two carbon-bromine bonds. It is expected to undergo nucleophilic substitution reactions with a variety of nucleophiles.

Nucleophilic Substitution Reactions

The primary reaction of this compound is expected to be nucleophilic substitution, where the bromine atoms are displaced by nucleophiles. The rate and mechanism of these reactions (SN1 vs. SN2) would depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Table of Potential Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Application |

| Amines (R-NH2) | Diamines | Ligand synthesis, building blocks |

| Alcohols (R-OH) | Diethers | Solvents, polymer precursors |

| Thiols (R-SH) | Dithioethers | Precursors for sulfur-containing heterocycles |

| Cyanide (CN-) | Dinitriles | Precursors for dicarboxylic acids, diamines |

| Azide (N3-) | Diazides | Precursors for diamines, triazoles (via click chemistry) |

| Malonic esters | Dialkylated malonic esters | Intermediates for carboxylic acids and other functional groups |

Signaling Pathway Analogy for Reactivity

Caption: Reactivity of this compound with various nucleophiles.

Conclusion

This compound is a promising but currently under-documented fluorinated building block. Based on its structure and by analogy to related compounds, its primary applications are anticipated to be in the synthesis of fluorinated heterocycles, polymers, and as a linker in medicinal and agrochemical compounds. The two bromine atoms provide reactive handles for a variety of nucleophilic substitution reactions, enabling the introduction of the thermally and metabolically stable tetrafluorobutane moiety into a wide range of molecular architectures. Further research is needed to fully explore the synthetic potential of this compound and to develop detailed experimental protocols for its synthesis and reactions. The information presented in this guide serves as a foundation for researchers and scientists interested in utilizing this versatile fluorinated building block in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for 1,4-Dibromo-1,1,2,2-tetrafluorobutane in Fluoroalkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dibromo-1,1,2,2-tetrafluorobutane as a versatile reagent for introducing the -CF₂CF₂CH₂CH₂- moiety into organic molecules. This tetrafluorinated building block is of significant interest in medicinal chemistry and materials science for its ability to impart unique physicochemical properties, such as increased metabolic stability, altered lipophilicity, and specific conformational constraints.

This document details a key application in the synthesis of bisphosphonates and explores its potential in reactions with other nucleophiles, providing detailed experimental protocols and summarizing key quantitative data.

Synthesis of Tetraethyl 1,1,2,2-tetrafluorobutane-1,4-diylbis(phosphonate) via the Michaelis-Arbuzov Reaction

A primary application of this compound is in the synthesis of fluorinated bisphosphonate esters through a double Michaelis-Arbuzov reaction. This reaction provides an efficient route to creating stable carbon-phosphorus bonds, yielding compounds with potential applications as bone resorption inhibitors, therapeutic agents, or complexing agents. The reaction proceeds by the nucleophilic attack of triethyl phosphite on the electrophilic carbon atoms bearing the bromine atoms.

Caption: Michaelis-Arbuzov reaction pathway.

Experimental Protocol

This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction with α,ω-dihaloalkanes.[1][2]

Materials:

-

This compound

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Vacuum distillation apparatus

Procedure:

-

Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

-

Charge the flask with this compound (1.0 eq.).

-

Add triethyl phosphite (2.2 eq.).

-

Heat the reaction mixture to reflux (approximately 170-180°C) with vigorous stirring.

-

Maintain the reflux for 5-7 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct.

Quantitative Data Summary:

| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 287.88 |

| Triethyl phosphite | 2.2 | 166.16 |

Potential Fluoroalkylation Reactions with Other Nucleophiles